2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
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Overview
Description
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
They can act as inhibitors, activators, or modulators depending on their structure and the specific target .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and imidazole compounds are generally known for their good absorption and distribution profiles .
Result of Action
Imidazole compounds are known to have diverse biological activities, including antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL typically involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of an aminoethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring. The final step involves the hydroxylation of the benzimidazole ring to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-one.
Reduction: Formation of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and surfactants.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzimidazole: Lacks the hydroxyl group at the 4-position.
4-Hydroxybenzimidazole: Lacks the aminoethyl group.
2-(2-Hydroxyethyl)-1H-benzimidazole: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity towards various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-aminoethyl)-1H-benzimidazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8/h1-3,13H,4-5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDGDZMBOVXTAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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